molecular formula C9H5ClN2O B1305866 Quinoxaline-6-carbonyl chloride CAS No. 258503-93-4

Quinoxaline-6-carbonyl chloride

Cat. No. B1305866
Key on ui cas rn: 258503-93-4
M. Wt: 192.6 g/mol
InChI Key: UTEQROVYZDJSOO-UHFFFAOYSA-N
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Patent
US06906089B2

Procedure details

A suspension of quinoxaline-6-carboxylic acid (1.8 g, 10.3 mmole) (Chem. Ber. 1953, 86, 1295) in SOCl2 (30 ml) was stirred at 80° C. for 3 h. The resulting yellow solution was concentrated by distillation, and the residue treated with toluene and concentrated to dryness in vacuo giving a pale beige solid (2.0 g, quant.). m/z [ESMS]: 203 [M+EtOH−Cl]+.
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][C:7]([C:11]([OH:13])=O)=[CH:8][CH:9]=2)[N:4]=[CH:3][CH:2]=1.O=S(Cl)[Cl:16]>>[N:1]1[C:10]2[C:5](=[CH:6][C:7]([C:11]([Cl:16])=[O:13])=[CH:8][CH:9]=2)[N:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
N1=CC=NC2=CC(=CC=C12)C(=O)O
Name
Quantity
30 mL
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting yellow solution was concentrated by distillation
ADDITION
Type
ADDITION
Details
the residue treated with toluene
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
giving a pale beige solid (2.0 g, quant.)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
N1=CC=NC2=CC(=CC=C12)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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